molecular formula C22H21FN4O3S B2792903 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251596-32-3

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2792903
CAS No.: 1251596-32-3
M. Wt: 440.49
InChI Key: MWCQVJMTCWAFOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrido-thiadiazine derivative characterized by a sulfone group (1,1-dioxide), a p-tolyl substituent on the dihydrothiadiazine ring, and an acetamide moiety linked to a 4-fluorobenzyl group. The pyrido[2,3-e][1,2,4]thiadiazine scaffold is rare in literature, with closest analogs reported in pharmacopeial standards (e.g., USP Torsemide Related Compound E, a pyrido[4,3-e]thiadiazinone derivative) .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O3S/c1-16-4-10-19(11-5-16)27-15-26(31(29,30)20-3-2-12-24-22(20)27)14-21(28)25-13-17-6-8-18(23)9-7-17/h2-12H,13-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCQVJMTCWAFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CN(S(=O)(=O)C3=C2N=CC=C3)CC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide is a member of the pyrido-thiadiazine class known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research data.

Chemical Structure and Synthesis

This compound features a complex structure with a pyrido-thiadiazine core and specific substituents that enhance its biological activity. The synthesis typically involves multiple steps:

  • Formation of the Pyrido-Thiadiazine Core : This is achieved through cyclization reactions involving sulfur and nitrogen sources.
  • Introduction of Substituents : The p-tolyl group is introduced via electrophilic aromatic substitution, while the 4-fluorobenzyl group is added through nucleophilic substitution reactions.

The synthetic route can be optimized using continuous flow techniques to improve yield and efficiency .

Biological Activity

The biological activity of this compound is primarily linked to its potential as a PI3Kδ inhibitor , which plays a significant role in cancer therapy. Research indicates that derivatives of thiadiazine compounds exhibit selective inhibition against PI3Kδ isoforms over others, suggesting a promising avenue for treating cancers and inflammatory diseases .

The mechanism of action involves the compound's ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate enzymatic activity or disrupt cellular processes, leading to therapeutic effects. The presence of the p-tolyl and 4-fluorobenzyl groups enhances binding affinity and specificity towards these targets .

Case Studies and Research Findings

Several studies have documented the effects of similar compounds in the pyrido-thiadiazine class:

  • Antiproliferative Activity : In vitro studies have shown that related thiadiazine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain derivatives demonstrated IC50 values in the low micromolar range against breast and colon cancer cells .
  • Inflammatory Disease Models : Other research has indicated that these compounds may reduce inflammation markers in animal models, suggesting potential applications in treating conditions like rheumatoid arthritis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
PI3Kδ InhibitionSelective inhibition observed
Antiproliferative ActivityIC50 values < 10 µM against cancer cells
Anti-inflammatory EffectsReduction in inflammatory markers

Scientific Research Applications

The compound 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule with significant potential in various scientific fields. This article delves into its applications, synthesizing comprehensive data and insights from diverse sources while avoiding unreliable references.

Chemical Properties and Structure

The molecular formula of this compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 436.53 g/mol. The structure features a pyrido-thiadiazine core, which is characterized by its unique functional groups that enhance its reactivity and biological activity. The presence of the dioxido group increases electrophilicity, making it suitable for various chemical reactions such as nucleophilic substitutions and electrophilic additions.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing thiadiazine rings have been shown to possess antibacterial and antifungal activities.

Anticancer Potential

Several studies have highlighted the anticancer potential of thiadiazine derivatives. Compounds with structural similarities to the target compound have demonstrated inhibitory effects on cancer cell proliferation in vitro. Notably, research has indicated that modifications to the thiadiazine core can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Neuroprotective Effects

The neuroprotective properties of compounds related to This compound have also been investigated. These compounds may interact with neuroreceptors or modulate signaling pathways associated with neurodegenerative diseases.

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the pyrido-thiadiazine core followed by functionalization. Techniques such as microwave-assisted synthesis or solvent-free conditions are explored to improve yields and reduce reaction times.

Example Synthetic Route

StepDescription
1Formation of pyrido-thiadiazine core through cyclization reactions.
2Introduction of acetamide functional group via acylation reactions.
3Functionalization with 4-fluorobenzyl group through nucleophilic substitution.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of thiadiazine derivatives based on the target compound. These derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens. The results demonstrated that compounds structurally similar to This compound exhibited potent activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound Pyrido[2,3-e][1,2,4]thiadiazine p-Tolyl, 4-fluorobenzyl-acetamide Sulfone (1,1-dioxide), fluorobenzyl -
4-m-Tolyl-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (USP Torsemide Related Compound E) Pyrido[4,3-e][1,2,4]thiadiazine m-Tolyl Sulfone, ketone
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 3,4-Dimethyl, 2-fluorobenzyl-acetamide Sulfone, fluorobenzyl
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole-pyrimidine Cyclopropyl-triazole, pyridinylpyrimidine Triazole, acetamide

Key Observations :

  • The target compound’s pyrido-thiadiazine core is distinct from the pyrazolo-benzothiazine in or triazole-pyrimidine in , which may influence conformational flexibility and binding interactions.
  • Unlike USP Torsemide’s analog , the target compound lacks a ketone group but includes a sulfone and fluorinated aromatic moiety, which could enhance solubility or target affinity.
Physicochemical and Spectral Properties

Comparative data for analogs with available experimental evidence:

Compound (Example) Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Reference
Target Compound Not reported N/A Inferred: Sulfone (IR ~1300–1150 cm⁻¹), fluorobenzyl (¹H NMR δ 7.2–7.4 ppm, J = 8.5 Hz) -
2-(4-Cyclopropyl-triazol-1-yl)-N-(...)acetamide 165–167 30 IR: 3280 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O); ¹H NMR: δ 8.6 (pyrimidine-H), δ 2.3 (cyclopropyl-CH₂)
N-(4-(4-amino-1-(...))phenyl)acetamide 302–304 19 HR-MS: m/z 571.198 (M+1); IR: 3300 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O)

Key Findings :

  • The target compound’s fluorobenzyl group would likely exhibit characteristic ¹H NMR shifts (δ ~7.2–7.4 ppm) and coupling constants (J ≈ 8.5 Hz for ortho-F), comparable to .
  • The absence of a ketone (cf. ) may reduce hydrogen-bonding capacity but improve metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.